molecular formula C10H15Cl2NO2 B13936808 3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride

3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride

Cat. No.: B13936808
M. Wt: 252.13 g/mol
InChI Key: CWTAYTIOZWBEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxyethoxy group, and a methylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chloro group.

    Etherification: The methoxyethoxy group is introduced through an etherification reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(2-methoxyethoxy)phenol: This compound shares a similar structure but lacks the methylaniline moiety.

    3-Chloro-5-(2-methoxyethoxy)aniline: Similar to the target compound but without the hydrochloride salt form.

    3-Chloro-5-(2-methoxyethoxy)phenylboronic acid: A boronic acid derivative with potential therapeutic applications.

Uniqueness

3-Chloro-5-(2-methoxyethoxy)-4-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

3-chloro-5-(2-methoxyethoxy)-4-methylaniline;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-7-9(11)5-8(12)6-10(7)14-4-3-13-2;/h5-6H,3-4,12H2,1-2H3;1H

InChI Key

CWTAYTIOZWBEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)OCCOC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.